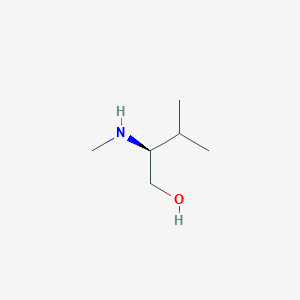

(2S)-3-Methyl-2-(methylamino)butan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-3-Methyl-2-(methylamino)butan-1-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis routes for (2S)-3-Methyl-2-(methylamino)butan-1-ol, and how is stereochemical purity ensured?

- Methodology : The compound is typically synthesized via reduction of a corresponding ketone precursor (e.g., 3-methyl-2-(methylamino)butan-1-one) using chiral reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For enantioselective synthesis, asymmetric catalysis or enzymatic methods are preferred. Stereochemical control is verified using chiral HPLC or polarimetry, while structural confirmation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Purity : Gas chromatography (GC) or HPLC with UV/RI detectors.

- Structure : NMR for functional group analysis (e.g., hydroxyl and methylamino protons at δ 1.2–3.0 ppm), FT-IR for -OH and -NH stretches (3200–3500 cm−1), and X-ray crystallography for absolute configuration.

- Enantiomeric Excess (ee) : Chiral stationary-phase GC or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position influence the compound’s interactions with biological targets?

- Methodology : Comparative studies using enantiomeric pairs (e.g., (2S) vs. (2R)) are conducted via:

- Molecular Docking : To assess binding affinity differences to enzymes/receptors (e.g., G-protein-coupled receptors).

- In Vitro Assays : Measure IC50 or EC50 values for activity modulation. For example, the (2S) enantiomer may exhibit higher affinity due to optimal hydrogen bonding with active-site residues, as seen in similar β-amino alcohol systems .

Q. What strategies resolve contradictions in reported reactivity during nucleophilic substitution reactions involving this compound?

- Methodology :

- Reaction Optimization : Systematic variation of solvents (polar aprotic vs. protic), bases (e.g., K2CO3 vs. DBU), and temperature. For example, DMF at 80°C may favor SN2 pathways, while THF at 0°C could reduce side reactions.

- Mechanistic Probes : Isotopic labeling (e.g., 18O in hydroxyl group) or kinetic studies to differentiate between SN1/SN2 mechanisms. Contradictions often stem from competing elimination pathways or solvent effects, requiring detailed kinetic profiling .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Tools like SwissADME or ProTox-II assess metabolic sites (e.g., oxidation of the methylamino group) and toxicity endpoints.

- Density Functional Theory (DFT) : Calculates activation energies for metabolic reactions (e.g., CYP450-mediated oxidation). Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) is critical to confirm predictions .

Comparative Research Questions

Q. How does this compound compare to structurally similar β-amino alcohols in catalytic applications?

- Methodology :

- Catalytic Screening : Test enantioselectivity in asymmetric reactions (e.g., aldol additions) against analogs like (2S)-2-amino-4-phenylbutan-1-ol. The methyl group’s steric bulk may enhance selectivity by restricting substrate orientation.

- X-ray Crystallography : Compare catalyst-substrate co-crystal structures to identify key non-covalent interactions (e.g., CH-π or hydrogen bonds) .

Q. What are the limitations of current synthetic routes for scaling up enantiopure this compound?

- Methodology :

- Process Chemistry Analysis : Evaluate cost, yield, and waste metrics for laboratory vs. industrial methods (e.g., biocatalysis vs. chiral auxiliaries).

- Green Chemistry Metrics : Atom economy and E-factor calculations highlight inefficiencies in multi-step syntheses. Continuous flow systems may improve scalability and reduce solvent use .

属性

CAS 编号 |

78617-54-6 |

|---|---|

分子式 |

C6H15NO |

分子量 |

117.19 g/mol |

IUPAC 名称 |

(2S)-3-methyl-2-(methylamino)butan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(4-8)7-3/h5-8H,4H2,1-3H3/t6-/m1/s1 |

InChI 键 |

VUJGKDVZMCDYDE-ZCFIWIBFSA-N |

手性 SMILES |

CC(C)[C@@H](CO)NC |

规范 SMILES |

CC(C)C(CO)NC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。